

An In-depth Technical Guide to the Physical and Chemical Properties of Plinol

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Compound of Interest

Compound Name: *Plinol*

Cat. No.: *B1143882*

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Abstract

Plinol, a bicyclic monoterpenoid alcohol, presents a unique chemical scaffold with significant potential across various scientific and industrial domains. Characterized by the molecular formula $C_{10}H_{18}O$, **Plinol** is recognized for its distinct camphorous and citrus-like aroma, underpinning its use in the fragrance industry. Beyond its olfactory properties, **Plinol** exhibits a range of biological activities, including antimicrobial and antioxidant effects, which are of considerable interest to the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Plinol**, detailed experimental protocols for their determination, and an exploration of its proposed biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its scientific attributes.

Chemical Identity

Plinol is a saturated monoterpene alcohol featuring a cyclopentanol ring substituted with two methyl groups and an isopropenyl group. This structure gives rise to several stereoisomers, including **Plinol** A, B, C, and D, which may exhibit distinct optical activities and biological effects.

Identifier	Value	Reference
IUPAC Name	1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol	
Molecular Formula	C ₁₀ H ₁₈ O	
Molecular Weight	154.25 g/mol	
CAS Number	72402-00-7 (for the general structure)	
Synonyms	Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-, Plinol, Clary alcohol	

Physical Properties

The physical characteristics of **Plinol** are crucial for its application in various formulations and for understanding its behavior in biological systems.

Property	Value	Unit	Conditions
Appearance	Colorless to pale yellow liquid	-	Standard Temperature and Pressure (STP)
Odor	Camphorous, citrus, spicy	-	-
Melting Point	94	°C	
Boiling Point	183 - 209	°C	at 760 mmHg
Density	0.909 - 0.953	g/cm ³	at 20°C
Water Solubility	1.482	g/L	at 23.5°C
logP (Octanol-Water Partition Coefficient)	2.866	-	Estimated
Refractive Index	1.4694 - 1.4714	-	at 20°C
Vapor Pressure	0.06	mmHg	at 25°C (Estimated)
Flash Point	77.78	°C	Tagliabue Closed Cup (TCC)

Chemical Properties and Reactivity

As a tertiary alcohol, **Plinol** undergoes a variety of chemical reactions characteristic of this functional group. Its biological activities are also a key aspect of its chemical nature.

- **Oxidation:** **Plinol** can be oxidized to the corresponding ketone, a reaction typical for tertiary alcohols under specific conditions.
- **Esterification:** Reaction with carboxylic acids or their derivatives yields esters, which can alter the fragrance profile and lipophilicity of the molecule.
- **Dehydration:** Under acidic conditions, **Plinol** can undergo dehydration to form alkenes.
- **Surface Activity:** Due to its amphiphilic nature, with a hydrophilic alcohol group and a lipophilic terpene backbone, **Plinol** can act as a surfactant or emulsifier.

Biological Activity

- **Antimicrobial Properties:** **Plinol** has demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antiseptic or preservative agent.
- **Antioxidant Activity:** The compound has shown the ability to scavenge free radicals, indicating potential applications in mitigating oxidative stress-related conditions.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and chemical properties of **Plinol**.

Determination of Melting Point

The melting point of **Plinol** can be accurately determined using a capillary melting point apparatus.

Protocol:

- Ensure the **Plinol** sample is pure and dry.
- Finely powder a small amount of the solid sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus at a rate of 10-20°C per minute for a rapid preliminary measurement.
- For an accurate measurement, repeat the process, but slow the heating rate to 1-2°C per minute as the temperature approaches the approximate melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of **Plinol**.

Protocol:

- Add a small amount (0.5-1 mL) of **Plinol** to a small test tube.
- Place a capillary tube, sealed at one end, open-end-down into the test tube.
- Attach the test tube to a thermometer.
- Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- Heat the side arm of the Thiele tube gently.
- Observe the capillary tube. As the boiling point is reached, a steady stream of bubbles will emerge from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Water Solubility (Shake-Flask Method)

This method determines the concentration of **Plinol** in a saturated aqueous solution.

Protocol:

- Add an excess amount of **Plinol** to a known volume of distilled water in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the solution to stand undisturbed for a sufficient time to allow the excess undissolved **Plinol** to separate.
- Carefully withdraw a sample from the aqueous phase, ensuring no undissolved **Plinol** is included.

- Analyze the concentration of **Plinol** in the aqueous sample using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
- The determined concentration represents the water solubility of **Plinol** at that temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for assessing the purity of a **Plinol** sample and confirming its identity.

Protocol:

- Sample Preparation: Dissolve a small, accurately weighed amount of the **Plinol** sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector port.
- Gas Chromatography:
 - Column: Use a non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 240°C) at a controlled rate (e.g., 5°C/min).
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Use Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for **Plinol** and its potential fragments (e.g., m/z 40-300).
- Data Analysis: Identify the peak corresponding to **Plinol** based on its retention time. Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a

database (e.g., NIST). Purity can be estimated by the relative area of the **Plinol** peak compared to other peaks in the chromatogram.

Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of **Plinol** against a specific microorganism.

Protocol:

- Prepare a stock solution of **Plinol** in a suitable solvent (e.g., DMSO or ethanol) that is non-toxic to the test microorganism at the concentrations used.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Plinol** stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
- Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5×10^5 CFU/mL).
- Add the microbial inoculum to each well of the microtiter plate.
- Include a positive control (microorganism in broth without **Plinol**) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is the lowest concentration of **Plinol** at which there is no visible growth of the microorganism.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of **Plinol** to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

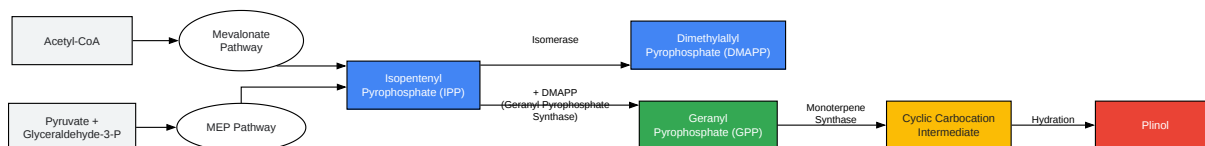
- Prepare a stock solution of **Plinol** in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions of the **Plinol** stock solution.
- Prepare a solution of DPPH in the same solvent.
- In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the **Plinol** dilutions.
- Include a control containing the solvent and the DPPH solution.
- Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- The results can be expressed as the IC_{50} value, which is the concentration of **Plinol** required to scavenge 50% of the DPPH radicals.

Proposed Biological Pathways

While specific signaling, biosynthetic, and degradation pathways for **Plinol** are not extensively documented in the literature, we can propose representative pathways based on the known metabolism of structurally similar monoterpenoids.

Proposed Biosynthesis Pathway of Plinol

The biosynthesis of **Plinol**, as a monoterpene, is proposed to originate from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

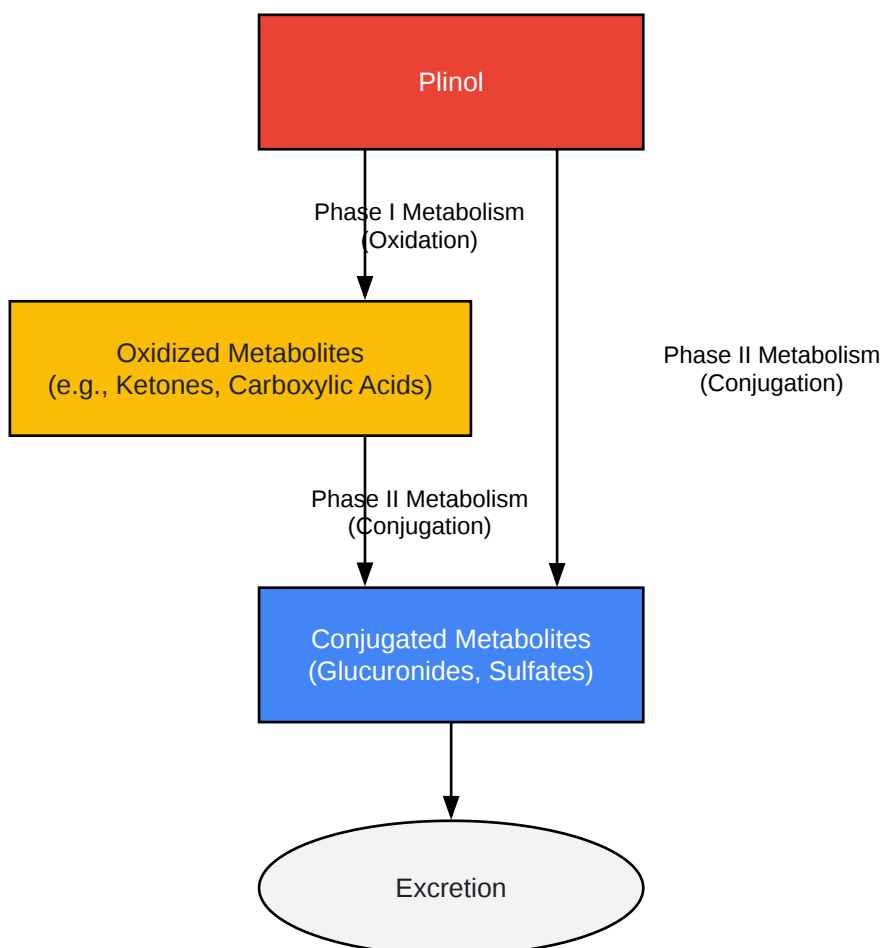


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Caption: Proposed biosynthesis of **Plinol** via isoprene precursors.

Proposed Degradation Pathway of Plinol

The degradation of **Plinol** in biological systems or the environment may involve oxidation and conjugation reactions to increase its water solubility and facilitate excretion.

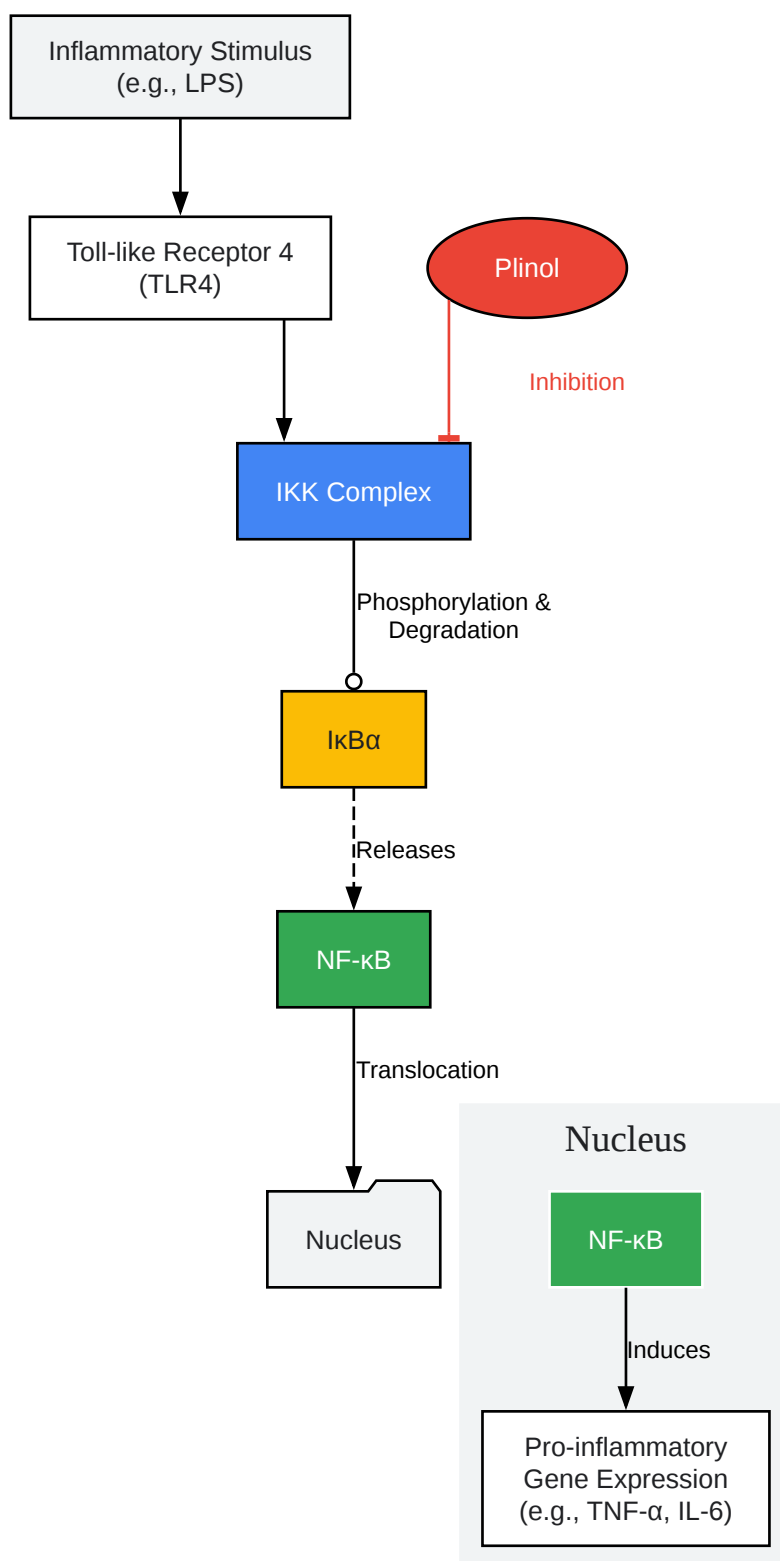


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Caption: Proposed metabolic degradation pathway of **Plinol**.

Hypothetical Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of many monoterpenoids are attributed to their ability to modulate key inflammatory signaling pathways. A hypothetical pathway for **Plinol**'s action could involve the inhibition of the NF- κ B pathway.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway by **Plinol**.

Conclusion

Plinol is a monoterpenoid alcohol with a well-defined set of physical and chemical properties that make it a compound of interest for various applications. Its characteristic aroma has established its role in the fragrance industry, while its emerging biological activities, particularly its antimicrobial and antioxidant potential, highlight promising avenues for future research and development in the pharmaceutical and therapeutic fields. The experimental protocols and proposed biological pathways detailed in this guide provide a foundational framework for researchers and scientists to further explore and harness the potential of **Plinol**. Further investigation into its specific stereoisomers and their distinct biological effects is warranted to fully elucidate the therapeutic capabilities of this versatile molecule.

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